5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.17500423 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021636084, also known as “5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one”, “F3382-3784”, or “VU0614814-1”, primarily targets the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a crucial component of the mitochondrial membrane that regulates the passage of metabolites and ions between the mitochondria and the cytosol .
Mode of Action
AKOS021636084 acts as a potent inhibitor of VDAC1 . It interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . This interaction prevents the elevation of intracellular calcium levels associated with apoptosis induction, and thus calcium accumulation by the mitochondria .
Biochemical Pathways
The inhibition of VDAC1 by AKOS021636084 affects the mitochondrial apoptotic pathway . By preventing VDAC1 oligomerization, AKOS021636084 inhibits the release of cytochrome c from the mitochondria, a key event in the initiation of apoptosis . This action can protect against mitochondrial dysfunction .
Result of Action
The molecular and cellular effects of AKOS021636084’s action primarily involve the protection of cells from apoptosis . By inhibiting VDAC1, it prevents the release of cytochrome c from the mitochondria, thereby inhibiting the initiation of the apoptotic pathway . This action can protect cells from apoptosis-induced damage and death .
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-4-16-5-7-17(8-6-16)19-14-20-25(31)29(11-12-30(20)27-19)15-23-26-24(28-34-23)18-9-10-21(32-2)22(13-18)33-3/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQBTTWOFEURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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